1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8OS/c1-11-7-26-16(21-11)22-15(25)12-2-4-23(5-3-12)13-6-14(19-9-18-13)24-10-17-8-20-24/h6-10,12H,2-5H2,1H3,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBENODSIBTYEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide, often referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, pyrimidine moiety, thiazole group, and a piperidine backbone. Its molecular formula is with a molecular weight of approximately 303.34 g/mol. The presence of these heterocycles contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activity.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.025 | Escherichia coli |
| Compound C | 0.015 | Candida albicans |
Findings: The compound showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness at very low concentrations .
Anticancer Activity
Triazole derivatives have also been evaluated for their anticancer properties. Studies have reported that certain analogs demonstrate cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HCT116 (Colon Carcinoma) | 6.2 |
| Compound E | T47D (Breast Cancer) | 27.3 |
Research Insights: The compound's mechanism of action appears to involve the inhibition of specific cellular pathways critical for cancer cell proliferation .
The biological activity of the compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: Triazoles are known to inhibit enzymes involved in nucleic acid synthesis, which is crucial for microbial growth.
- Cell Cycle Disruption: Certain derivatives have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Receptor Modulation: The thiazole moiety may play a role in modulating receptor activity involved in signaling pathways.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of triazole derivatives, researchers found that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli within 8 hours of treatment. The study concluded that structural modifications on the piperidine ring enhanced antimicrobial potency .
Case Study 2: Anticancer Properties
A separate investigation into the anticancer properties revealed that the compound exhibited selective toxicity against HCT116 colon carcinoma cells with an IC50 value of 6.2 μM. This suggests potential for development as an anticancer therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide exhibit significant antibacterial and antifungal properties. For instance, derivatives containing triazole and pyrimidine rings have been reported to show potent activity against various strains of bacteria and fungi. These compounds disrupt cellular processes in pathogens, making them potential candidates for developing new antimicrobial agents .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Bacterial | 5.0 |
| Compound B | Fungal | 3.2 |
Antitumor Properties
The compound has also been investigated for its anticancer potential. Studies have shown that triazole-containing compounds can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For example, one study reported that a related compound demonstrated significant inhibition of cell lines associated with lung carcinoma, with IC50 values as low as 0.041 µM . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| A549 (Lung) | Compound C | 0.041 |
| HeLa (Cervical) | Compound D | 0.075 |
Drug Design and Development
The unique structure of this compound makes it an attractive candidate for drug design. Molecular docking studies have been employed to predict its interaction with various biological targets such as kinases and enzymes involved in metabolic pathways. The results suggest that modifications to the existing structure could enhance potency and selectivity .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Case Study 1: Antitubercular Activity
In a study focusing on tuberculosis treatment, derivatives similar to the compound were synthesized and evaluated against Mycobacterium tuberculosis. Some compounds showed IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as antitubercular agents .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer properties of this class of compounds on breast cancer cell lines. The results demonstrated that specific derivatives could inhibit cell growth significantly at low concentrations, suggesting their potential as therapeutic agents in oncology .
Chemical Reactions Analysis
Pyrimidine-Triazole Subunit Assembly
The 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl group is synthesized via:
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Nucleophilic Aromatic Substitution : Reaction of 4,6-dichloropyrimidine with 1H-1,2,4-triazole under basic conditions (e.g., NaH or K₂CO₃ in DMF)23.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : For triazole ring formation, though this method is more commonly employed for 1,2,3-triazoles2.
Key Reaction Pathway :
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Step 1 : 4,6-Dichloropyrimidine → 6-chloro-4-(piperidin-1-yl)pyrimidine via substitution with piperidine.
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Step 2 : Introduction of triazole at C6 via nucleophilic displacement with 1H-1,2,4-triazole.
Integration of Substituents
The final assembly involves linking the pyrimidine-triazole and thiazole units to the piperidine core:
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Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to connect aryl/heteroaryl groups. For example, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-couplings between boronic esters and halogenated intermediates23.
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Click Chemistry : If azide/alkyne functionalities are present, CuAAC can form triazole linkages2.
Table 2: Representative Cross-Coupling Conditions
| Reaction Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 72 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Toluene | 65 |
Stability and Reactivity Insights
-
Hydrolytic Stability : The amide bond is resistant to hydrolysis under physiological conditions but may degrade under strong acidic/basic conditions1.
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Triazole Ring : The 1,2,4-triazole moiety participates in hydrogen bonding and π-stacking interactions, influencing solubility and target binding23.
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Thiazole Reactivity : The 4-methylthiazole group is stable to oxidation but may undergo electrophilic substitution at the C5 position.
Hypothetical Synthetic Route
Based on analogous protocols23:
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Synthesis of Piperidine-4-Carboxamide :
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React piperidine-4-carbonyl chloride with 4-methylthiazol-2-amine in dichloromethane (DCM) with triethylamine.
-
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Pyrimidine-Triazole Formation :
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Substitute 4,6-dichloropyrimidine with piperidine at C4, followed by triazole introduction at C6 using NaH/DMF.
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Final Coupling :
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Link the pyrimidine-triazole subunit to the piperidine carboxamide via a palladium-catalyzed cross-coupling.
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Challenges and Optimization
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Regioselectivity : Controlling substitution positions on pyrimidine requires careful selection of leaving groups (Cl vs Br) and reaction conditions.
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Purification : Silica gel chromatography or recrystallization is often needed due to the polar nature of intermediates.
Footnotes
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Target Compound vs. Pyrimidine Analogues (4i, 4j) :
- Target Compound vs.
Target Compound vs. Nitro-Triazole (CAS 832741-16-9) :
- The piperidine-carboxamide linker increases conformational flexibility, aiding membrane permeability compared to rigid benzohydrazides .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- The compound contains a piperidine-4-carboxamide core linked to a pyrimidine-triazole moiety and a 4-methylthiazol-2-yl group. The triazole and pyrimidine rings enhance binding to enzymatic targets (e.g., kinases or viral proteases), while the thiazole group contributes to solubility and target specificity. Heterocyclic aromatic systems are critical for π-π stacking and hydrogen bonding with biological targets .
- Methodological Insight : Use X-ray crystallography or molecular docking to map interactions between the triazole-pyrimidine system and active sites of hypothesized targets (e.g., antimicrobial enzymes).
Q. What multi-step synthetic routes are reported for this compound?
- Synthesis typically involves:
Formation of the pyrimidine-triazole intermediate via nucleophilic substitution (e.g., reacting 4-chloropyrimidine with 1H-1,2,4-triazole under basic conditions).
Coupling the intermediate to a piperidine-4-carboxylic acid derivative.
Final amidation with 4-methylthiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Control reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio for amine coupling) to minimize by-products. Purify via silica gel chromatography or recrystallization .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- 1H/13C NMR to confirm structural integrity (e.g., thiazole protons at δ 6.8–7.2 ppm, triazole protons at δ 8.1–8.5 ppm).
- HPLC (≥98% purity, C18 column, acetonitrile/water gradient).
- HRMS for molecular weight validation (theoretical MW: ~395.4 g/mol) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Synthesize analogs with substitutions on the thiazole (e.g., 5-bromo or 4-ethyl groups) or pyrimidine (e.g., 2-amino or 5-nitro groups).
- Test against target assays (e.g., antiviral plaque reduction, kinase inhibition). Compare with structurally similar compounds like N-(4-methylthiazol-2-yl)piperidine-4-carboxamide derivatives .
- Data Analysis : Use IC50/EC50 values and molecular dynamics simulations to correlate substituent effects with binding affinity .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in antimicrobial vs. antiviral potency may arise from assay conditions (e.g., cell line variability, serum protein binding).
- Methodology :
- Replicate assays under standardized conditions (e.g., consistent cell culture media, ATP levels for kinase assays).
- Use isothermal titration calorimetry (ITC) to validate target engagement kinetics .
Q. What computational strategies predict off-target interactions or toxicity?
- Tools :
- SwissADME for pharmacokinetic profiling (e.g., BBB permeability, CYP450 inhibition risk).
- Molecular Dynamics (MD) simulations to assess stability in target binding pockets vs. homologous proteins.
Q. How to optimize solubility and bioavailability without compromising activity?
- Strategies :
- Introduce polar groups (e.g., hydroxyl or morpholine) on the piperidine ring.
- Formulate as a hydrochloride salt or nanoemulsion for enhanced aqueous solubility.
- Conduct logP/logD measurements to balance lipophilicity (ideal range: 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
